2-(2-Fluoro-4-methylthiazol-5-YL)ethanol

Description

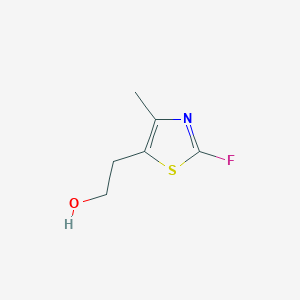

2-(2-Fluoro-4-methylthiazol-5-YL)ethanol (CAS: 69243-03-4) is a fluorinated thiazole derivative with the molecular formula C₆H₈FNOS and a molecular weight of 161.2 g/mol . Its structure features a fluorine atom at the 2-position, a methyl group at the 4-position, and a hydroxymethyl (-CH₂OH) substituent at the 5-position of the thiazole ring. The fluorine atom enhances metabolic stability and electronic properties, while the hydroxyl group enables hydrogen bonding, making it a versatile intermediate in medicinal chemistry and drug discovery . Commercial suppliers report purity levels of 95–97%, highlighting its relevance in synthetic applications .

Properties

IUPAC Name |

2-(2-fluoro-4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNOS/c1-4-5(2-3-9)10-6(7)8-4/h9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METLIDTYSKKAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308740 | |

| Record name | 2-(2-Fluoro-4-methyl-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69243-03-4 | |

| Record name | NSC208719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Fluoro-4-methyl-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2-Fluoro-4-methylthiazol-5-YL)ethanol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced via electrophilic substitution reactions.

Attachment of the Ethanol Moiety: The ethanol group can be attached through a nucleophilic substitution reaction, where an appropriate leaving group on the thiazole ring is replaced by an ethanol group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(2-Fluoro-4-methylthiazol-5-YL)ethanol undergoes various types of chemical reactions:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding thiazoline derivative using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures .

Scientific Research Applications

2-(2-Fluoro-4-methylthiazol-5-YL)ethanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylthiazol-5-YL)ethanol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the thiazole ring can influence the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific biological processes. The ethanol moiety may also play a role in its solubility and bioavailability .

Comparison with Similar Compounds

Key Observations:

- Fluorine vs. Trifluoromethyl: The trifluoromethyl group in [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol enhances lipophilicity and metabolic stability compared to the single fluorine in the target compound .

- Hydroxyl vs. Ketone: The ethanol group in the target compound improves solubility over the ketone in 1-(2-Amino-4-methylthiazol-5-yl)ethanone, which may undergo nucleophilic reactions .

Biological Activity

2-(2-Fluoro-4-methylthiazol-5-YL)ethanol, with the CAS number 69243-03-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a fluorine atom and a methyl group, which may influence its reactivity and biological properties. The structural formula can be represented as follows:

This structure is critical for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Several studies have explored its mechanism of action:

- Antimicrobial Activity : Research indicates that compounds containing thiazole moieties often exhibit antimicrobial properties. The presence of the fluorine atom may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against microbial pathogens .

- Anticancer Properties : Thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-containing compounds can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation . The IC50 values for related thiazole compounds suggest significant anticancer activity, with some exhibiting an IC50 less than 10 µM against human glioblastoma cells .

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of this compound:

- Antiviral Activity : In studies assessing antiviral properties, thiazole derivatives were shown to inhibit viral entry into host cells. The mechanism often involves binding to viral proteins or disrupting critical viral life cycle stages .

- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Inhibitors demonstrated promising activity with IC50 values in the low micromolar range .

- Cytotoxicity Studies : A series of thiazole derivatives were synthesized and tested for cytotoxic effects against various cancer cell lines. Notably, compounds with methyl substitutions on the thiazole ring demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .

Data Table: Biological Activities of Thiazole Derivatives

| Compound Name | Activity Type | Target/Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | Various pathogens | Not specified |

| Thiazole derivative A | Anticancer | Human glioblastoma U251 | <10 |

| Thiazole derivative B | AChE Inhibition | AChE enzyme | 2.7 |

| Thiazole derivative C | Antiviral | HIV pseudovirus | Not specified |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-(2-Fluoro-4-methylthiazol-5-yl)ethanol, and how are they experimentally determined?

- Methodological Answer : The compound (C₆H₈FNOS, MW 161.20) is characterized via:

- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorine-induced deshielding effects on neighboring protons (e.g., methyl and hydroxyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (m/z 161.19916) and fragmentation patterns, distinguishing fluoro-thiazole moieties from non-fluorinated analogs .

- Elemental Analysis : Validates C, H, N, S, and F composition, with discrepancies ≥0.3% requiring purification .

Q. What synthetic routes are reported for this compound, and what are their yields?

- Methodological Answer : A common method involves:

- Step 1 : Condensation of 2-fluoro-4-methylthiazole-5-carbaldehyde with ethylene oxide under basic conditions (e.g., K₂CO₃ in THF, 0°C to RT, 12 h).

- Step 2 : Reduction of the intermediate aldehyde using NaBH₄ in ethanol (85% yield) .

- Critical Note : Fluorine’s electron-withdrawing effect necessitates longer reaction times for aldehyde activation compared to non-fluorinated analogs .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Fluorine enhances stability in acidic conditions due to reduced nucleophilic attack on the thiazole ring .

- Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min. Decomposition onset typically occurs at ~180°C, correlating with hydroxyl group loss .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic structure and reactivity in nucleophilic substitutions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron density maps of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity reduces electron density at C5 of the thiazole ring, decreasing susceptibility to nucleophilic attack .

- Experimental Validation : React the compound with benzyl bromide in DMF. Fluorine’s meta-directing effect results in lower regioselectivity (60:40 C2:C4 substitution) vs. non-fluorinated analogs (90:10) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how are they resolved?

- Methodological Answer :

- Crystallization Issues : The hydroxyl group promotes hydrogen bonding, but fluorine’s steric effects disrupt lattice formation. Use slow evaporation in ethanol/water (7:3) at 4°C to obtain single crystals .

- Refinement : Employ SHELXL (via Olex2) for structure refinement. Fluorine’s high electron density requires anisotropic displacement parameters (ADPs) to minimize R-factor discrepancies (<5%) .

Q. What strategies optimize the compound’s solubility for biological assays without derivatization?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS (≤10% v/v) to achieve solubility >5 mg/mL. Fluorine’s hydrophobicity necessitates balancing polarity .

- Micellar Encapsulation : Incorporate into Pluronic F-127 micelles (20% w/v), enhancing aqueous solubility 10-fold while maintaining bioactivity .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be systematically resolved?

- Methodological Answer :

- Batch Comparison : Run ¹H NMR (400 MHz, DMSO-d₆) for all batches. Fluorine’s anisotropic effects cause predictable shifts (δ 4.2–4.5 ppm for CH₂OH). Outliers indicate impurities; use preparative TLC (silica, ethyl acetate/hexane 1:1) for isolation .

- Dynamic NMR : At 60°C, resolve rotational isomers of the thiazole ring caused by fluorine’s steric hindrance, confirming batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.